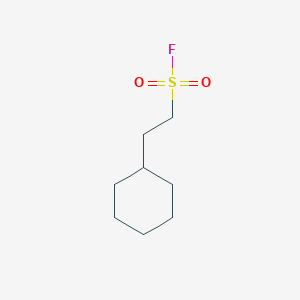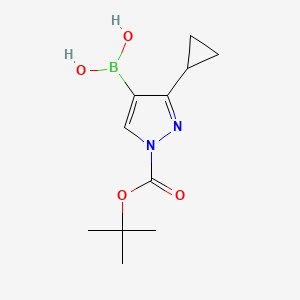
2-Cyclohexylethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylethanesulfonyl fluoride is a chemical compound belonging to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl fluoride group attached to a cyclohexyl ring via an ethane linker. This compound is known for its potent inhibitory effects on serine proteases, making it a valuable tool in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Cyclohexylethanesulfonyl fluoride, can be achieved through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .
Industrial Production Methods: Industrial production of sulfonyl fluorides often employs phase transfer catalysts, such as 18-crown-6-ether, in acetonitrile to facilitate the reaction between sulfonyl chlorides and fluoride sources . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylethanesulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it a versatile electrophile in organic synthesis .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Major Products: The reactions typically yield sulfonamides, sulfonates, and other functionalized derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-Cyclohexylethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex molecules and as a building block for various organic compounds.
Biology: Acts as a potent inhibitor of serine proteases, making it useful in enzyme inhibition studies and drug development.
Medicine: Investigated for its potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of fluorinated surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylethanesulfonyl fluoride involves the covalent modification of serine residues in the active sites of serine proteases. This modification leads to the irreversible inhibition of the enzyme’s activity, thereby preventing the catalysis of substrate molecules. The compound’s high reactivity towards serine residues is attributed to the electrophilic nature of the sulfonyl fluoride group .
Comparison with Similar Compounds
- 2-Nitrobenzenesulfonyl fluoride
- (2-Aminoethyl)benzenesulfonyl fluoride
- Sulfuryl fluoride
Comparison: 2-Cyclohexylethanesulfonyl fluoride is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to other sulfonyl fluorides. This uniqueness enhances its specificity and potency as a serine protease inhibitor .
Properties
IUPAC Name |
2-cyclohexylethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZAVGXXFVJSHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138407-98-2 |
Source


|
| Record name | 2-cyclohexylethane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)


![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)

![N-(2,3-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381151.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2381153.png)
![Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate](/img/structure/B2381154.png)

![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)
